![molecular formula C5H10N2O3S B2452354 1-Methyl-2-oxopyrrolidine-3-sulfonamide CAS No. 1599131-44-8](/img/structure/B2452354.png)
1-Methyl-2-oxopyrrolidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxopyrrolidine-3-sulfonamide, also known as L-084, is a synthetic compound . It has a molecular weight of 178.21 . The IUPAC name for this compound is 1-methyl-2-oxopyrrolidine-3-sulfonamide .
Synthesis Analysis
The synthesis of 1-Methyl-2-oxopyrrolidine-3-sulfonamide and similar compounds involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-Methyl-2-oxopyrrolidine-3-sulfonamide is characterized by a five-membered pyrrolidine ring . This ring is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
1-Methyl-2-oxopyrrolidine-3-sulfonamide is a powder that can be stored at room temperature .Scientific Research Applications
General Properties
“1-Methyl-2-oxopyrrolidine-3-sulfonamide” is a chemical compound with the CAS Number: 1599131-44-8 . It has a molecular weight of 178.21 . This compound is typically stored at room temperature and comes in a physical form of powder .
Use in Drug Discovery
The compound belongs to the class of pyrrolidines, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
3. Role in Structure-Activity Relationship (SAR) Studies The pyrrolidine ring’s stereogenicity is one of its most significant features. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Use in Synthesis
The compound can be synthesized from different cyclic or acyclic precursors . It can also be obtained through the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Safety and Hazards
The safety information for 1-Methyl-2-oxopyrrolidine-3-sulfonamide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The future directions for 1-Methyl-2-oxopyrrolidine-3-sulfonamide and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
1-methyl-2-oxopyrrolidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c1-7-3-2-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTKASFRDINUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxopyrrolidine-3-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.